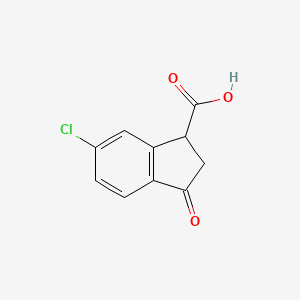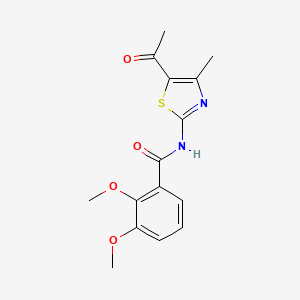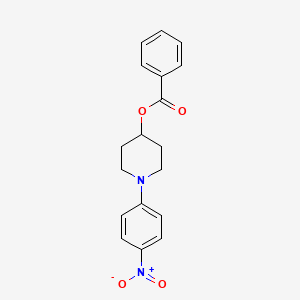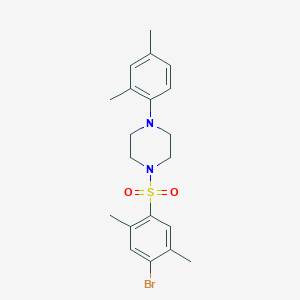![molecular formula C12H21NO B2717393 1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol CAS No. 2228355-78-8](/img/structure/B2717393.png)
1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as Nopol , is a bicyclic primary alcohol with a gently balsamic smell evoking camphor tree bark . It is used as a constituent of woody-type odors in detergents or cosmetics .
Synthesis Analysis
The synthesis of similar bicyclic structures has been explored in the literature . An efficient and modular approach towards new 1,2-disubstituted bicyclo [2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Molecular Structure Analysis
The molecular structure of similar compounds has been reported . For example, Bicyclo [3.1.1]hept-2-ene-2-methanol, 6,6-dimethyl- has a molecular weight of 152.2334 .Chemical Reactions Analysis
While specific chemical reactions involving “1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol” are not available, it’s worth noting that similar bicyclic structures have been synthesized using [2 + 2] cycloaddition .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, 2-[2-(6,6-Dimethylbicyclo[3.1.1]hept-2-enyl)ethoxy]-N,N-diethylethanamine 2-hydroxy-1,2,3-propanetricarboxylate (1:1) has a molecular weight of 282.4g/mol .Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
The study by Lee et al. (2009) discussed the Au(I)-catalyzed cycloisomerization reaction of amide- or ester-tethered 1,6-enynes to bicyclo[3.2.0]hept-6-en-2-ones, showing the potential of bicyclic compounds in facilitating complex chemical transformations. Computational investigations suggested a stepwise cyclization and skeletal rearrangement as the probable reaction pathway, underlining the role of structural features in reactivity (Lee, Kang, & Chung, 2009).
Synthesis of Aminofurans and Pentafulvenes
Shoji et al. (2017) developed a method for synthesizing 2-aminofuran derivatives, which could be converted into 6-aminopentafulvene derivatives. This showcases the utility of bicyclic structures as intermediates in producing compounds with potential biological activity (Shoji et al., 2017).
Carbocyclic Nucleosides Synthesis
Hřebabecký, Masojídková, and Holý (2005) explored the synthesis of novel conformationally locked carbocyclic nucleosides derived from bicyclic alcohols. Their work illustrates the application of bicyclic compounds in the synthesis of nucleoside analogues, highlighting their potential in therapeutic development (Hřebabecký, Masojídková, & Holý, 2005).
Polymer Science
Sutthasupa, Sanda, and Masuda (2008) reported on the copolymerization of amino acid functionalized norbornene monomers, leading to amphiphilic block copolymers that form reverse micelles. This research demonstrates the incorporation of bicyclic structures into polymer chains, affecting the material's properties and potential applications in drug delivery systems (Sutthasupa, Sanda, & Masuda, 2008).
Antioxidant Activity
Stobiecka et al. (2016) conducted an exploratory study on the peroxyl-radical-scavenging activity of bicyclic compounds and their heterocyclic analogues. Their findings suggest that these compounds exhibit pronounced anti-peroxyl radical activity, comparable to known antioxidants like linalool. This highlights the potential of bicyclic compounds in developing new antioxidant agents (Stobiecka et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-11(2)8-4-5-9(10(11)6-8)12(3,14)7-13/h5,8,10,14H,4,6-7,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOUXANYKATMSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)C(C)(CN)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-BENZYL-4-[3-(4-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERAZINE](/img/structure/B2717310.png)


![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2717317.png)

![N-(5-methyl-1,2-oxazol-3-yl)-N'-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2717319.png)


![2-methyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2717322.png)
![3-tert-butyl-1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea](/img/structure/B2717324.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]-5-methyl-1,3,4-thiadiazole](/img/structure/B2717325.png)
![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717326.png)


